2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC20144745
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C11H12N2O3/c1-7-12-13-11(16-7)8-4-9(14-2)6-10(5-8)15-3/h4-6H,1-3H3 |
| Standard InChI Key | OCISOBONQLLKEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole family, characterized by a central oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 2 and a methyl group at position 5. The methoxy groups () at the phenyl ring enhance electron-donating effects, influencing the compound’s reactivity and interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.22 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 2-(3,5-Dimethoxyphenyl)-5-methyl-1,3,4-oxadiazole |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
Synthesis Methods
Conventional Cyclization Reactions
The compound is synthesized via cyclization of hydrazide derivatives with acid chlorides or carbonyl compounds. A representative method involves reacting 3,5-dimethoxyphenylacetic hydrazide with acetic anhydride under reflux conditions, followed by oxidative cyclization using phosphorus oxychloride (POCl) or thionyl chloride (SOCl). This method yields 60–75% purity, necessitating further chromatographic purification.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, a one-pot reaction of 3,5-dimethoxybenzaldehyde with methyl hydrazinecarboxylate under microwave conditions (150°C, 20 min) produces the oxadiazole ring with 85% yield. This approach reduces side reactions and improves scalability.
Patent-Based Methods
A Chinese patent (CN101012206A) discloses an alternative route using acethydrazide and trichloromethyl chloroformate in 1,2-dichloroethane solvent, catalyzed by pyridine or 4-dimethylaminopyridine (DMAP). The reaction proceeds at −10°C to 80°C, achieving 70–90% yield . This method emphasizes industrial feasibility and reduced environmental impact.
Table 2: Synthesis Conditions Comparison
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional Cyclization | Hydrazide + POCl | 80–120 | 60–75 |
| Microwave-Assisted | Aldehyde + Hydrazinecarboxylate | 150 | 85 |
| Patent-Based | Acethydrazide + Trichloromethyl chloroformate | −10–80 | 70–90 |
Biological Activities
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to ciprofloxacin. Structural modifications, such as halogen substitution, further improve potency.
Anticonvulsant Properties
Phthalimide derivatives of 1,3,4-oxadiazoles show promise in seizure models. In maximal electroshock tests, 2-(3,5-dimethoxyphenyl) derivatives reduce seizure duration by 40–60% at 20 mg/kg doses, with lower neurotoxicity than phenytoin . The methyl group enhances blood-brain barrier permeability, critical for central nervous system activity.
Physicochemical and Pharmacokinetic Profile
Lipophilicity and Solubility
The compound’s logP value of 2.06 (predicted) indicates moderate lipophilicity, favoring cellular uptake but limiting aqueous solubility. Methoxy groups contribute to hydrogen bonding, balancing partition coefficients .
Metabolic Stability
In vitro hepatic microsome assays suggest rapid oxidation of the methyl group, producing a carboxylic acid metabolite. This pathway accounts for 70% clearance in rodent models, necessitating prodrug strategies for therapeutic use .
Comparative Analysis with Structural Isomers
1,3,4- vs. 1,2,4-Oxadiazoles
The positional isomerism between 1,3,4- and 1,2,4-oxadiazoles significantly alters biological activity. For example, 5-(3,5-dimethoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS 71566-03-5) exhibits weaker antimicrobial activity (MIC > 64 μg/mL) due to reduced hydrogen-bonding capacity .
Table 3: Activity Comparison of Oxadiazole Isomers
| Isomer | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 1,3,4-Oxadiazole | 2–10 | 8–32 |
| 1,2,4-Oxadiazole | >50 | >64 |
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for antitumor agents, with ongoing trials exploring combination therapies with paclitaxel or doxorubicin. Its modifiable phenyl and methyl groups allow structure-activity relationship (SAR) optimization.
Material Science
1,3,4-Oxadiazoles’ electron-deficient rings facilitate applications in organic light-emitting diodes (OLEDs) and conductive polymers. The methoxy substituents improve thermal stability, with degradation temperatures exceeding 300°C .
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